molecular formula C23H34N2O B8243223 (R)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243223
M. Wt: 354.5 g/mol
InChI Key: KXKFDYBFLUXNLY-FQEVSTJZSA-N
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Description

®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a tert-butyl group, a pyridine ring, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring with a dicyclopentylmethyl halide under basic conditions.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through the cyclization of an amino alcohol with a carboxylic acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dihydrooxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkyl halides, amines, and thiols, often under basic or acidic conditions.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of new drugs, particularly those targeting the central nervous system.

Industry

In industry, ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butyl)-2-(6-(cyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.

    ®-4-(tert-Butyl)-2-(6-(methyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a dicyclopentylmethyl group.

    ®-4-(tert-Butyl)-2-(6-(phenyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a phenyl group instead of a dicyclopentylmethyl group.

Uniqueness

The uniqueness of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole lies in its dicyclopentylmethyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-23(2,3)20-15-26-22(25-20)19-14-8-13-18(24-19)21(16-9-4-5-10-16)17-11-6-7-12-17/h8,13-14,16-17,20-21H,4-7,9-12,15H2,1-3H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKFDYBFLUXNLY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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